[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate
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Overview
Description
[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups and an ester linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with a glycosylated alcohol derivative under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester linkage can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It is also investigated for its role in cellular signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the formulation of cosmetic products due to its moisturizing and antioxidant properties. It is also utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)propanoate: Similar structure but lacks the double bond in the prop-2-enoate moiety.
[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but with additional hydroxyl groups on the phenyl ring.
Uniqueness
The unique combination of hydroxyl groups and the ester linkage in [3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate provides distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C18H24O10 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[3-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H24O10/c19-7-12(27-18-17(25)16(24)15(23)13(8-20)28-18)9-26-14(22)6-3-10-1-4-11(21)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2 |
InChI Key |
HHNPREGNVCFCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
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